![molecular formula C18H16N2O6 B5187647 ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate](/img/structure/B5187647.png)
ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate, also known as NAC-1, is a small molecule that has been extensively studied for its potential therapeutic applications. NAC-1 is a member of the chromene family of compounds, and it has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate is not yet fully understood, but it is thought to work by inhibiting the activity of a protein called the dopamine D2 receptor. This receptor is involved in the regulation of dopamine release in the brain, and it is thought to play a role in addiction and depression.
Biochemical and physiological effects:
ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has also been shown to reduce the symptoms of depression and addiction in animal models. In addition, ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate is that it is a small molecule, which makes it relatively easy to synthesize and study in the laboratory. However, one of the limitations of ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its therapeutic potential.
Future Directions
There are several future directions for research on ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate. One area of interest is the potential use of ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate in the treatment of addiction and depression. Another area of interest is the development of more potent and selective inhibitors of the dopamine D2 receptor, which could lead to the development of more effective treatments for addiction and depression. Finally, there is also interest in exploring the potential use of ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.
Synthesis Methods
The synthesis of ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate involves a multi-step process that has been well-documented in the scientific literature. The starting materials for the synthesis include 3-nitrobenzaldehyde, ethyl acetoacetate, and 4-hydroxycoumarin. These compounds are then subjected to a series of chemical reactions, including condensation, cyclization, and reduction, to yield the final product.
Scientific Research Applications
Ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties, and it has also been investigated for its potential use in the treatment of addiction and depression. In addition, ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-4-3-5-11(8-10)20(23)24)13-7-6-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVVJXOJCQJLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate |
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